N-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a methyl group, and a phenylsulfonyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine with appropriate amines under controlled conditions.
Introduction of the Cyclopentyl Group: Cyclopentylamine is reacted with the glycinamide intermediate to introduce the cyclopentyl group.
Addition of the Methyl Group: Methylation can be performed using methyl iodide or similar reagents.
Attachment of the Phenylsulfonyl Group: The final step involves the sulfonylation of the compound using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the phenylsulfonyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted glycinamides with different functional groups.
Scientific Research Applications
N-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. The phenylsulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-N~2~-methyl-N~2~-(2-methoxy-5-methylphenyl)sulfonylglycinamide
- N,N~2~-dibenzyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide
Uniqueness
N-cyclopentyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group enhances its lipophilicity, while the phenylsulfonyl group contributes to its stability and reactivity.
Properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-16(11-14(17)15-12-7-5-6-8-12)20(18,19)13-9-3-2-4-10-13/h2-4,9-10,12H,5-8,11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBYZPAXTCJPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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